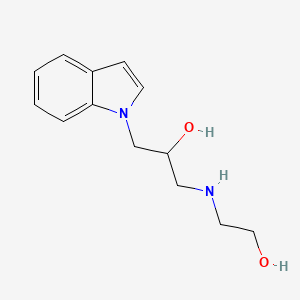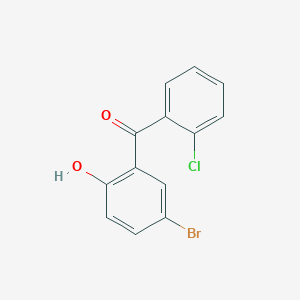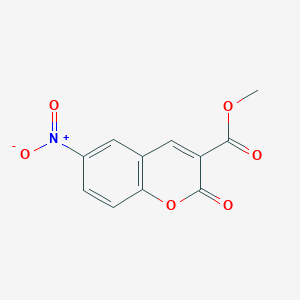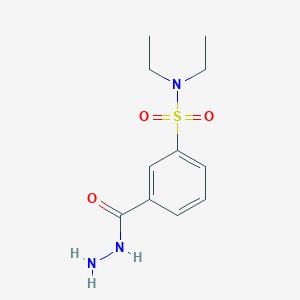
1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound and its analogs have been synthesized and studied for their biological activity, demonstrating a range of pharmacological actions. In particular, derivatives of this compound have been evaluated for their adrenolytic activity, showing potential in cardiovascular disease treatments due to their electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as their affinity for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These findings suggest these compounds could be significant for developing new cardiovascular medications, with certain analogs compared to existing drugs like carvedilol for their antagonist potency (Groszek et al., 2009).
Pharmacokinetics and Drug Design
The pharmacokinetics of this compound's derivatives have been studied in vivo, revealing insights into their distribution, metabolism, and excretion. A sensitive LC-MS/MS method for quantifying new aminopropan-2-ol derivatives in rat serum has been developed, indicating the practicality of these compounds in pharmacological research and their potential for therapeutic applications. The study provided valuable data on the terminal half-lives and absolute bioavailability of these compounds, essential for further drug development and optimization (Walczak, 2014).
Chemical Transformations and Synthesis Routes
The synthesis routes for these compounds illustrate the chemical versatility and potential for generating diverse molecular structures with varied biological activities. Studies have explored transformations leading to the creation of novel derivatives with potential therapeutic applications. For example, the transformation of certain precursors into 3-aryl-2-(ethylamino)propan-1-ols showcases the innovative approaches to synthesizing new molecules with potential biological activity (Mollet et al., 2011).
Metal Complexes and Schiff Bases
The compound and related derivatives have been utilized in creating metal complexes and Schiff bases, highlighting the broad chemical applicability of these substances. The preparation and spectroscopic characterization of transition metal complexes with Schiff bases derived from this compound category underscore their potential in materials science and catalysis. These studies provide a foundation for further exploration of metal complexes for various applications, including catalysis, material science, and even as potential therapeutic agents (Al-Daffaay, 2022).
Wirkmechanismus
- The primary target of indolol is topoisomerase I (Top1) . Topoisomerases are essential enzymes involved in DNA replication and repair. Top1 specifically introduces transient single-strand breaks in DNA, allowing for relaxation of supercoiled DNA during replication and transcription .
Target of Action
Eigenschaften
IUPAC Name |
1-(2-hydroxyethylamino)-3-indol-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-8-6-14-9-12(17)10-15-7-5-11-3-1-2-4-13(11)15/h1-5,7,12,14,16-17H,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNWOPHKHNYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(CNCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)





![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)



